molecular formula C23H15ClN2O2S B4675158 (5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4675158
M. Wt: 418.9 g/mol
InChI Key: AAFZZNKNWZDMEB-ATVHPVEESA-N
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Description

(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features a unique arrangement of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde and acenaphthene derivatives. The key steps may involve:

    Condensation Reactions: Formation of intermediate compounds through condensation reactions.

    Cyclization: Intramolecular cyclization to form the diazinane ring.

    Thionation: Introduction of the sulfur atom to form the sulfanylidene group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.

    Reduction: Reduction of the diazinane ring to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

Medicine

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione would depend on its specific application. For example, in a pharmacological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-oxanylidene-1,3-diazinane-4,6-dione: Similar structure but with an oxygen atom instead of sulfur.

    (5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-imidazolidinone-1,3-diazinane-4,6-dione: Contains an imidazolidinone group.

Uniqueness

The presence of the sulfanylidene group in (5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione imparts unique chemical properties, such as increased reactivity towards oxidation and potential biological activity.

Properties

IUPAC Name

(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O2S/c24-18-6-1-2-7-19(18)26-22(28)17(21(27)25-23(26)29)12-15-11-10-14-9-8-13-4-3-5-16(15)20(13)14/h1-7,10-12H,8-9H2,(H,25,27,29)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFZZNKNWZDMEB-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)/C=C\4/C(=O)NC(=S)N(C4=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5Z)-1-(2-chlorophenyl)-5-(1,2-dihydroacenaphthylen-5-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

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